molecular formula C15H20N2O4 B1524307 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid CAS No. 1255098-46-4

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Cat. No. B1524307
M. Wt: 292.33 g/mol
InChI Key: PAXQHHPDKPCSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 292.33 g/mol .

Scientific Research Applications

Synthesis and Application in Microbial Studies

2-Amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride were utilized to synthesize a range of compounds for antibacterial and antifungal studies. The synthesis process involved the formation of an electrophilic complex facilitating condensation to yield the desired products, which were then screened for their microbial activity. The extensive chemical analysis and spectral data established the structures of these new compounds, highlighting their potential in the development of antimicrobial agents N. Patel & S. N. Agravat, 2007.

Co-crystallization and Polymorphism Studies

The compound has been involved in co-crystallization studies with various acids, demonstrating different polymorphs and crystal densities depending on the preparative techniques used. These studies are crucial for understanding the crystalline forms and their implications in drug formulation and development Signe Skovsgaard & A. Bond, 2009.

Peptide Synthesis Enhancement

The preparation and properties of N-(piperidino-oxycarbonyl)amino-acids and their esters have been described, showcasing their utility in peptide synthesis. These compounds have facilitated the coupling with amino-esters, leading to the efficient production of dipeptides, which are vital for pharmaceutical applications and research D. Stevenson & G. T. Young, 1969.

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives synthesized using a similar base compound have been screened for antimicrobial activity. The derivatives showed considerable antibacterial activity, emphasizing the importance of structural modifications in enhancing biological activity N. B. Patel & S. N. Agravat, 2009.

Facilitation of Debenzylation in Synthesis

A specific study highlighted the role of acetic acid in facilitating the debenzylation of double protected aminopyridine rings, a crucial step in the synthesis of neuronal nitric oxide synthase inhibitors. This research provides insight into the chemical manipulation of aminopyridines for therapeutic purposes Haitao Ji et al., 2012.

Future Directions

: Florian Clausen, Marvin Kischkewitz, Klaus Bergander, Armido Studer. “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.” Chemical Science, 2019, 10, 24, 6256-6261. Link : “CAS:400888-20-2(S)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid.” Bidepharm. Link : “2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid.” ChemScene. Link : “2- (1-BOC-4- (CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID.” Sigma-Aldrich. Link

properties

IUPAC Name

2-amino-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-13(14(18)19)12-8-4-5-9-17(12)15(20)21-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXQHHPDKPCSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
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2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
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2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
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2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
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2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid
Reactant of Route 6
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid

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